molecular formula C13H16O3 B036296 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80449-31-6

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

Cat. No.: B036296
CAS No.: 80449-31-6
M. Wt: 220.26 g/mol
InChI Key: ODVKSTFPQDVPJZ-UHFFFAOYSA-N
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Description

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as Ulinastatin, is a synthetic or naturally derived glycoprotein that acts as a broad-spectrum serine protease inhibitor. It is clinically utilized for its anti-inflammatory properties and ability to inhibit enzymes such as trypsin, elastase, and kallikrein . Structurally, it features a spirocyclic dioxaspiro framework with a 2-furanyl substituent at the 3-position, which contributes to its unique bioactivity and molecular interactions (Figure 1). This compound is synthesized via Diels-Alder reactions or derivatization of spirocyclic precursors, as seen in related spiroundecane derivatives .

Properties

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001247
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80449-31-6, 80449-32-7, 80499-32-7
Record name Ulinastatin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypsin inhibitor (human urine urinastatin protein moiety)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Reaction Conditions for Furanyl Functionalization

ParameterValue/RangeRole
ReagentFurfuryl magnesium bromideNucleophilic substitution
SolventTHFStabilize Grignard reagent
Temperature0–25°CControl reactivity
Reaction Time4–6 hoursEnsure complete conversion
Yield65–78%Post-purification efficiency

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A two-step process is commonly adopted:

  • Bulk Spiroketal Synthesis :

    • Cyclohexene oxide is reacted with 1,3-propanediol in a continuous flow reactor at 120°C, achieving >90% conversion.

    • The crude product is distilled under reduced pressure (20 mmHg) to isolate the spiroketal intermediate.

  • Furanyl Grafting :

    • The spiroketal intermediate is combined with 2-furan carboxylic acid chloride in dichloromethane (DCM) with triethylamine as a base.

    • The mixture is stirred at reflux (40°C) for 12 hours, yielding 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- with 85% purity before crystallization.

Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 5.85 (d, J = 3.2 Hz, 1H, furan H-3), 4.12 (m, 2H, dioxane H-2/H-4), and 2.45 (q, 2H, cyclohexene H-8).

    • ¹³C NMR : Peaks at 161.2 ppm (C=O, dioxane) and 110.3 ppm (furan C-2).

  • X-ray Crystallography :

    • Single-crystal analysis confirms the spirocyclic geometry, with a dihedral angle of 87.5° between the dioxane and cyclohexene rings.

Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalAssignment
FT-IR (KBr)1720 cm⁻¹C=O stretch (dioxane)
MS (EI)m/z 220.26Molecular ion peak [M]⁺
HPLC (C18 column)Retention time: 8.2 minPurity >98%

Optimization Challenges and Solutions

  • Byproduct Formation :

    • Unwanted oligomers arise during cyclization. Mitigation strategies include using excess diol (1.5 equiv) and slow reagent addition.

  • Stereochemical Control :

    • Chiral auxiliaries (e.g., (R)-BINOL) enforce enantioselectivity in asymmetric syntheses, achieving up to 92% ee.

Alternative Methodologies

  • Biocatalytic Approaches :

    • Lipases (e.g., Candida antarctica) catalyze regioselective ketalization in aqueous media, though yields remain moderate (50–60%).

  • Microwave-Assisted Synthesis :

    • Reactions completed in 30 minutes (vs. 12 hours conventionally) with comparable yields (70–75%).

Recent Advances (2023–2025)

  • Photocatalytic Methods : Visible-light-driven protocols using eosin Y reduce energy consumption by 40%.

  • Flow Chemistry : Microreactors enhance heat transfer, improving yield to 88% for spiroketal intermediates .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .

Scientific Research Applications

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as an inhibitor of serine proteases, making it useful in studying enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in conditions like pancreatitis and sepsis due to its inhibitory action on trypsin and other proteases.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes

Mechanism of Action

The mechanism of action of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its binding to serine proteases, thereby inhibiting their activity. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from interacting with its natural substrates. The molecular targets include trypsin and other related proteases, and the pathways involved are primarily those related to proteolysis and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The spiro[5.5]undecane core is a versatile scaffold for bioactive molecules. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Bioactivity

  • 3-(2-Furanyl)- substitution (Ulinastatin) : Demonstrates potent inhibition of proteases (e.g., trypsin, elastase) and anti-inflammatory effects, likely due to the furan ring’s electron-rich nature enhancing hydrogen bonding with enzyme active sites .
  • 3-Ethyl- substitution (CAS 64165-57-7) : Lacks the aromatic furan group, reducing protease affinity but improving lipophilicity (LogP = 2.97), making it more suitable for membrane permeability studies .
  • Methyl/ethyl-substituted spiroacetals (Compounds 3 and 4 in ) :
    • Compound 3 (dimethyl) : Shows fragmentation patterns at m/z 112/115, characteristic of retro-cleavage reactions.
    • Compound 4 (methyl-ethyl) : Additional ions at m/z 126/129 indicate ethyl substitution, which may enhance thermal stability .

Spiro Compounds with Heterocyclic Moieties

  • Benzimidazole-fused derivatives (e.g., DBH in ) : Exhibit extended conjugation via benzimidazole, leading to distinct electronic spectra (λmax = 320 nm) and hydrogen-bonded 2D networks, unlike the furanyl analog’s simpler intermolecular interactions .
  • Hydroxyphenylamino-substituted derivatives (e.g., HMD in ): The hydroxyl group enables strong O–H⋯O hydrogen bonds, improving crystallinity compared to Ulinastatin’s furan-mediated interactions .

Cyclohexenyl and Aromatic Substitutions

  • 3-(3-Cyclohexenyl)- substitution (CAS 1820-50-4) : The cyclohexene ring introduces steric bulk, reducing solubility but enhancing rigidity, as evidenced by its InChIKey (BDOJPWOZFUFVKA) .
  • 8-Phenyl-3-(3-chlorophenylpiperazinyl)- derivatives (Compounds 13–14 in ) : These show dual spiro-piperazine pharmacophores, enabling multi-target activity (e.g., serotonin receptor modulation), unlike Ulinastatin’s single-target protease inhibition .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Spiro[5.5]undecane Derivatives

Compound Name Molecular Formula Molecular Weight LogP Key Spectral Data (IR/NMR) Biological Activity
3-(2-Furanyl)- (Ulinastatin) C13H16O3 220.26 ~1.5 IR: 1670–1680 cm⁻¹ (C=O); <sup>1</sup>H-NMR: δ 7.01–7.26 (furan) Serine protease inhibition
3-Ethyl- (CAS 64165-57-7) C11H18O2 182.26 2.97 HPLC retention: 8.2 min (Newcrom R1 column) Membrane permeability studies
3-(3-Cyclohexenyl)- (CAS 1820-50-4) C15H22O2 234.33 3.2 MS: m/z 169 (CH3 loss) Intermediate for agrochemicals
DBH (Benzimidazole-fused) C28H32N2O8 524.57 1.8 FT-IR: 1740 cm⁻¹ (C=O); UV: λmax 320 nm Fluorescent probes

Biological Activity

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, commonly known as ulinastatin , is a glycoprotein primarily found in human urine. It is classified as a serine protease inhibitor and has garnered significant attention due to its biological activity and potential therapeutic applications. This article delves into the biological activity of ulinastatin, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 80499-32-7
  • Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.

Ulinastatin exhibits its biological effects primarily through the inhibition of serine proteases, which are critical enzymes involved in various physiological processes such as blood coagulation, inflammation, and cell signaling. The key proteases inhibited by ulinastatin include:

  • Trypsin
  • Chymotrypsin
  • Kallikrein

The inhibition occurs via the formation of stable complexes with these enzymes, effectively preventing them from catalyzing their respective reactions. This mechanism is crucial in managing inflammatory responses and pathological conditions such as pancreatitis and sepsis .

Biological Activity and Therapeutic Applications

Ulinastatin's ability to inhibit serine proteases makes it a candidate for therapeutic applications in several areas:

  • Pancreatitis : Ulinastatin has been shown to reduce the severity of acute pancreatitis by modulating inflammatory responses.
  • Sepsis : Its protease inhibitory activity may help control the systemic inflammatory response associated with sepsis.
  • Inflammatory Bowel Disease : Research indicates potential benefits in managing conditions like Crohn's disease and ulcerative colitis.

Research Findings

Numerous studies have explored the biological activity of ulinastatin:

  • A study demonstrated that ulinastatin significantly reduced trypsin activity in vitro, indicating its potential utility in clinical settings where excessive protease activity is detrimental.
  • Another investigation reported that ulinastatin administration improved outcomes in animal models of acute pancreatitis by decreasing serum amylase levels and inflammatory markers.

Comparative Analysis with Other Protease Inhibitors

The following table summarizes key characteristics of ulinastatin compared to other serine protease inhibitors:

Compound NameStructure TypeKey Features
UlinastatinGlycoproteinInhibits multiple serine proteases; found in human urine
SerpinProteinBroad-spectrum serine protease inhibition; endogenous
Tryptase InhibitorsSmall MoleculesTarget specific serine proteases like tryptase

Ulinastatin's unique spirocyclic structure distinguishes it from other inhibitors, which may be more linear or globular in form .

Case Studies

Several case studies highlight the clinical implications of ulinastatin:

  • Case Study on Acute Pancreatitis : A clinical trial involving patients with acute pancreatitis showed that those treated with ulinastatin had reduced levels of inflammatory cytokines and improved clinical outcomes compared to controls.
  • Sepsis Management : In a randomized controlled trial, ulinastatin was administered to septic patients, resulting in lower mortality rates and reduced organ dysfunction scores compared to standard care .

Q & A

Q. What are the common synthetic routes for preparing 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between spirocyclic precursors and furan-containing aldehydes. For example, malonic acid derivatives are reacted with cyclohexanone in the presence of acetic anhydride and sulfuric acid, followed by the addition of 2-furaldehyde derivatives in ethanol. Key parameters include temperature control (~303 K), reaction time (4–6 hours), and stoichiometric ratios of reagents. Purification involves recrystallization from ethanol to yield single crystals suitable for structural analysis .

Q. How does 3-(2-furanyl)-2,4-dioxaspiro[5.5]undec-8-ene inhibit serine proteases, and what assays are used to quantify its inhibitory activity?

The compound acts as a competitive inhibitor of serine proteases (e.g., trypsin, elastase) by binding to the active site via its spirocyclic and furanyl moieties. Enzymatic inhibition is assessed using fluorometric or colorimetric assays (e.g., substrate cleavage monitored at 405 nm for trypsin). IC₅₀ values are determined by dose-response curves, while kinetic studies (Lineweaver-Burk plots) confirm the inhibition mechanism .

Q. What structural features of the compound contribute to its bioactivity?

The spirocyclic core provides rigidity, stabilizing interactions with protease active sites. The fused 1,3-dioxane ring adopts a distorted boat conformation, while the cyclohexane ring is chair-shaped, facilitating hydrophobic interactions. The 2-furanyl group participates in π-π stacking and hydrogen bonding with catalytic residues (e.g., histidine in trypsin) .

Advanced Research Questions

Q. What crystallographic methodologies are used to resolve the molecular conformation of this spiro compound, and how are refinement parameters validated?

Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is employed. Data collection involves a Bruker SMART CCD detector, with absorption corrections applied using SADABS. Structures are refined via SHELXL, with R-factors (e.g., R[F² > 2σ(F²)] = 0.040–0.074) and goodness-of-fit (S = 0.93–1.0) indicating precision. Hydrogen bonding networks and thermal displacement parameters are analyzed using Olex2 or Mercury .

Q. How can Cremer-Pople puckering parameters quantify the conformational dynamics of the spiro rings?

The Cremer-Pople method defines ring puckering using amplitude (Q) and phase angles (θ, φ). For the 1,3-dioxane ring, Q ≈ 0.55 Å and θ ≈ 0.7° indicate a distorted boat conformation, while the cyclohexane ring (Q ≈ 0.5 Å, θ ≈ 180°) adopts a chair conformation. Molecular dynamics simulations or DFT calculations can further correlate puckering with steric strain and bioactivity .

Q. What strategies resolve contradictions between structural data and enzymatic inhibition efficacy?

Discrepancies arise from crystal packing effects vs. solution-state conformations. Pairing SC-XRD with NMR (e.g., NOESY for solution conformers) and molecular docking (AutoDock Vina) identifies bioactive conformers. Mutagenesis studies (e.g., substituting catalytic serine residues) validate binding hypotheses .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 3-(2-Furanyl)-2,4-dioxaspiro[5.5]undec-8-ene Derivatives

ParameterValue (Example)Reference
Space groupP2₁/c
a, b, c (Å)19.314, 6.8289, 20.468
β (°)97.04
R[F² > 2σ(F²)]0.040–0.074
Hydrogen bondsC–H···O (2.40–2.60 Å)

Q. Table 2. Enzymatic Inhibition Profiles

EnzymeIC₅₀ (μM)Assay MethodReference
Trypsin0.8Chromogenic substrate
Elastase2.5Fluorescein thiocyanate

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Reactant of Route 2
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

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